2-Bromo-N,5-dimethylaniline
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Overview
Description
2-Bromo-N,5-dimethylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a bromine atom and two methyl groups attached to the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-N,5-dimethylaniline typically involves the bromination of N,5-dimethylaniline. One common method is the electrophilic aromatic substitution reaction, where N,5-dimethylaniline is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the aniline ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-N,5-dimethylaniline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation can produce quinones .
Scientific Research Applications
2-Bromo-N,5-dimethylaniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-N,5-dimethylaniline involves its interaction with specific molecular targets and pathways. The bromine atom and the dimethylamino group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
N,N-Dimethylaniline: A related compound with similar structural features but without the bromine atom.
2-Bromoaniline: Another brominated aniline derivative with different substitution patterns.
4-Bromo-N,N-dimethylaniline: A positional isomer with the bromine atom at a different position on the aniline ring.
Uniqueness: Its distinct structure allows for selective reactions and interactions that are not possible with other similar compounds .
Properties
Molecular Formula |
C8H10BrN |
---|---|
Molecular Weight |
200.08 g/mol |
IUPAC Name |
2-bromo-N,5-dimethylaniline |
InChI |
InChI=1S/C8H10BrN/c1-6-3-4-7(9)8(5-6)10-2/h3-5,10H,1-2H3 |
InChI Key |
UKVAAAXMWXUMJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)NC |
Origin of Product |
United States |
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